N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine
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Overview
Description
N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine is a chemical compound characterized by the presence of an oxetane ring, a phenyl group, and a dimethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring . This can be achieved through various cyclization strategies, including:
Cyclization through C−O Bond Formation: This involves intramolecular etherification or epoxide ring opening/ring closing reactions.
Cyclization through C−C Bond Formation: This includes [2+2] cycloadditions such as the Paternò−Buchi reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The phenyl and oxetane rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl and dimethylamine groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and synthetic organic chemistry .
Properties
CAS No. |
922500-74-1 |
---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-16(2)10-4-3-5-13-6-8-14(9-7-13)15-11-17-12-15/h6-9,15H,3-5,10-12H2,1-2H3 |
InChI Key |
WIIJZYFTOOLEKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC1=CC=C(C=C1)C2COC2 |
Origin of Product |
United States |
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